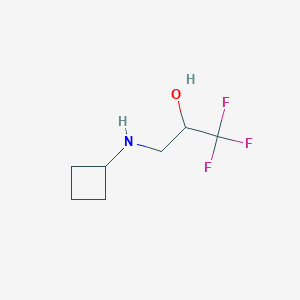
1-(3-Cyclohexylpropanoyl)azetidine-3-carboxylic acid
Overview
Description
1-(3-Cyclohexylpropanoyl)azetidine-3-carboxylic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their unique reactivity due to the ring strain associated with their small ring size. This compound, in particular, features a cyclohexyl group attached to a propanoyl chain, which is further connected to the azetidine ring, and a carboxylic acid functional group.
Preparation Methods
The synthesis of 1-(3-Cyclohexylpropanoyl)azetidine-3-carboxylic acid involves several steps, typically starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the treatment of azetidine with catalytic amounts of gold complexes in the presence of specific reagents can lead to the formation of the desired product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of specific catalysts to facilitate the reaction.
Chemical Reactions Analysis
1-(3-Cyclohexylpropanoyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.
Common Reagents and Conditions: Reagents such as methanesulfonic acid, dichloropyridine N-oxide, and gold complexes are commonly used in these reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted azetidines and their derivatives.
Scientific Research Applications
1-(3-Cyclohexylpropanoyl)azetidine-3-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Mechanism of Action
The mechanism by which 1-(3-C
Properties
IUPAC Name |
1-(3-cyclohexylpropanoyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-12(14-8-11(9-14)13(16)17)7-6-10-4-2-1-3-5-10/h10-11H,1-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOCHQWETSFDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469123.png)
![8-(Pyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469124.png)
![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469125.png)
![8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469126.png)
![3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469127.png)
![3-[(2-Chloropyridin-4-yl)oxy]propan-1-ol](/img/structure/B1469128.png)
![2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol](/img/structure/B1469129.png)




![1-[(4-Methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469139.png)


